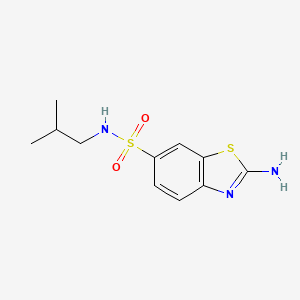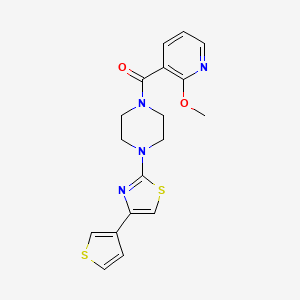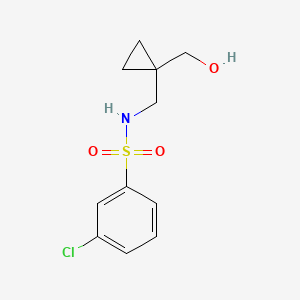![molecular formula C24H25N5O6 B2976729 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid CAS No. 1100220-68-5](/img/no-structure.png)
2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a purine ring (a type of heterocyclic aromatic organic compound), a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), and a propanoic acid group (a carboxylic acid consisting of three carbons) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The purine ring and phenyl group are both planar, aromatic systems, while the propanoic acid group introduces polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The purine ring and phenyl group are relatively stable but can participate in electrophilic aromatic substitution reactions. The propanoic acid group can undergo typical carboxylic acid reactions, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic. The compound might also exhibit significant polarity due to the presence of multiple polar groups .Aplicaciones Científicas De Investigación
Cross-Coupling of C–H Bonds
Research has shown that compounds with phenylpropanoic acid derivatives are utilized in cross-coupling reactions to develop novel chemical structures. For instance, the cross-coupling of meta-C–H bonds directed by a U-shaped template has been developed for arylation and methylation, highlighting the utility of these compounds in synthesizing complex organic structures (Wan et al., 2013).
Allosteric Modifiers of Hemoglobin
Compounds structurally related to phenylpropanoic acids have been studied for their ability to modify hemoglobin's oxygen affinity, indicating potential medical applications in conditions requiring oxygen supply modulation (Randad et al., 1991).
Antioxidant and Radical Scavenger Activity
Phenolic derivatives, similar in structure to the compound , have been investigated for their antioxidant properties and ability to scavenge peroxyl radicals, suggesting applications in oxidative stress-related research (Dinis et al., 1994).
Antimicrobial Activity
Research on derivatives of phenylpropanoic acids has also extended to their antimicrobial properties. Studies have synthesized and tested compounds for antimicrobial activity against various pathogens, showing potential in drug development for infectious diseases (Mickevičienė et al., 2015).
Reactivity as Lignin Precursors
Cinnamic acid derivatives, closely related to phenylpropanoic acids, have been evaluated for their reactivity as lignin precursors, highlighting their importance in plant biochemistry and potential industrial applications (Karimov et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurine, which is synthesized from 2,6-dioxopurine and 2-(3-phenoxypropyl)phenol. The second intermediate is 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid ethyl ester, which is synthesized from the first intermediate and ethyl 3-aminophenylpropanoate. The final product is obtained by hydrolysis of the ethyl ester group in the second intermediate.", "Starting Materials": [ "2,6-dioxopurine", "2-(3-phenoxypropyl)phenol", "ethyl 3-aminophenylpropanoate", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurine:", "Step 1: Dissolve 2,6-dioxopurine (1.0 g) and 2-(3-phenoxypropyl)phenol (1.2 g) in 20 mL of diethyl ether.", "Step 2: Add 1.0 mL of 2 M sodium hydroxide solution and stir the mixture at room temperature for 24 hours.", "Step 3: Filter the mixture and wash the solid with diethyl ether.", "Step 4: Dry the solid under vacuum to obtain 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurine (1.5 g, 87% yield).", "Synthesis of 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid ethyl ester:", "Step 1: Dissolve 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurine (1.0 g) and ethyl 3-aminophenylpropanoate (1.2 g) in 20 mL of diethyl ether.", "Step 2: Add 1.0 mL of 2 M sodium hydroxide solution and stir the mixture at room temperature for 24 hours.", "Step 3: Filter the mixture and wash the solid with diethyl ether.", "Step 4: Dry the solid under vacuum to obtain 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid ethyl ester (1.5 g, 85% yield).", "Hydrolysis of 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid ethyl ester:", "Step 1: Dissolve 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid ethyl ester (1.0 g) in 20 mL of 1 M hydrochloric acid.", "Step 2: Stir the mixture at room temperature for 24 hours.", "Step 3: Neutralize the mixture with 2 M sodium hydroxide solution.", "Step 4: Extract the product with diethyl ether.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent under reduced pressure to obtain the final product, 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid (0.8 g, 80% yield)." ] } | |
Número CAS |
1100220-68-5 |
Nombre del producto |
2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid |
Fórmula molecular |
C24H25N5O6 |
Peso molecular |
479.493 |
Nombre IUPAC |
2-[[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H25N5O6/c1-28-20-19(21(31)27-24(28)34)29(13-16(30)14-35-17-10-6-3-7-11-17)23(26-20)25-18(22(32)33)12-15-8-4-2-5-9-15/h2-11,16,18,30H,12-14H2,1H3,(H,25,26)(H,32,33)(H,27,31,34) |
Clave InChI |
AUECGHXCCHTQHQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC(CC3=CC=CC=C3)C(=O)O)CC(COC4=CC=CC=C4)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone](/img/structure/B2976648.png)
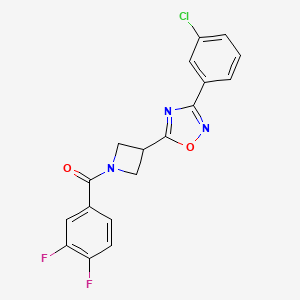
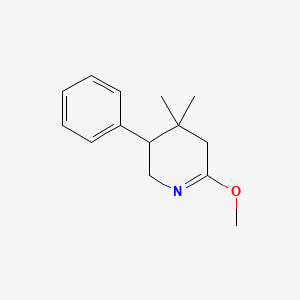
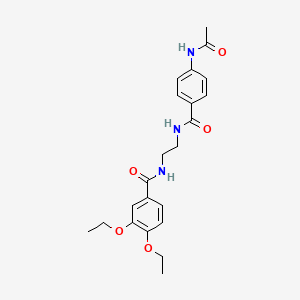
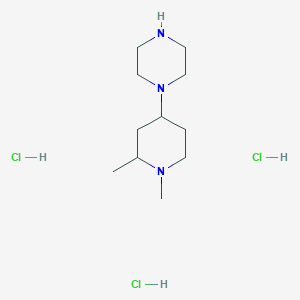

![2-{6-[(dimethylamino)sulfonyl]-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl}-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B2976656.png)

![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2976659.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2976660.png)

